molecular formula C7H6N6S B12549977 Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- CAS No. 144105-14-6

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-

Cat. No.: B12549977
CAS No.: 144105-14-6
M. Wt: 206.23 g/mol
InChI Key: BFIQCWFGWLNYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- is a compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Biological Activity

Acetonitrile, specifically the compound [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-, is a derivative of 7-amino-[1,2,4]triazolo[1,5-c]pyrimidine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H5_5N5_5S
  • Molecular Weight : 167.192 g/mol
  • CAS Registry Number : 70182-88-6
  • InChIKey : XYIHXJOPZQPXTJ-UHFFFAOYSA-N

The compound features a thioether linkage to a triazolo-pyrimidine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : The compound demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- has been assessed through various assays:

  • Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50_{50} values were found to be in the range of 0.52 to 2.67 μM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
CompoundTargetIC50_{50} (μM)
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-DNA gyrase12.27–31.64
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-DHFR0.52–2.67

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism.
  • Synergistic Effects : It has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Resistance Study : A study evaluated the resistance patterns of Staphylococcus species and found that compounds similar to [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- could significantly reduce resistance profiles when used in combination with traditional antibiotics .
  • Cancer Cell Line Testing : In a series of tests involving human leukemia and solid tumor-derived cell lines, the compound demonstrated potent antiproliferative activity comparable to established chemotherapeutics .

Properties

CAS No.

144105-14-6

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C7H6N6S/c8-1-2-14-7-12-5(9)3-6-10-4-11-13(6)7/h3-4H,2,9H2

InChI Key

BFIQCWFGWLNYFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)SCC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.